N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-imidazole-4-sulfonamide
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Overview
Description
N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-imidazole-4-sulfonamide is a complex organic compound that belongs to the class of triazolo-pyridazine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
It is known that the triazole and thiadiazine moieties in similar compounds can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bond accepting and donating characteristics .
Biochemical Pathways
For instance, anticancer activity could involve pathways related to cell proliferation and apoptosis, while antimicrobial activity could involve pathways related to microbial growth and survival .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that the compound may have a wide range of molecular and cellular effects . For instance, anticancer activity could involve the induction of apoptosis in cancer cells, while antimicrobial activity could involve the inhibition of microbial growth .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds
Biochemical Analysis
Biochemical Properties
Triazole compounds, such as N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-imidazole-4-sulfonamide, are capable of binding in the biological system with a variety of enzymes and receptors This interaction can influence various biochemical reactions within the body
Cellular Effects
Given the broad range of biological activities associated with triazole compounds , it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-imidazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and sulfonyl chlorides . The reaction conditions often involve heating under reflux and the use of organic solvents such as ethanol or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability . Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Substitution: Amines, thiols; reactions can be conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-imidazole-4-sulfonamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b]thiadiazine: Known for its antimicrobial and anticancer activities.
1,2,4-Triazolo[4,3-a]pyrazine: Exhibits potent anticancer properties and kinase inhibition.
1,2,4-Triazolo[4,3-b]pyridazine: Similar core structure with diverse biological activities.
Uniqueness
N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-imidazole-4-sulfonamide is unique due to its combination of the triazolo-pyridazine core with the azetidine and imidazole moieties, which enhances its binding affinity and specificity for certain biological targets . This structural uniqueness contributes to its potent biological activities and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-imidazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N8O2S/c1-9-16-17-11-3-4-12(18-21(9)11)20-6-10(7-20)19(2)24(22,23)13-5-14-8-15-13/h3-5,8,10H,6-7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIYDCLMXGVITR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)S(=O)(=O)C4=CN=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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